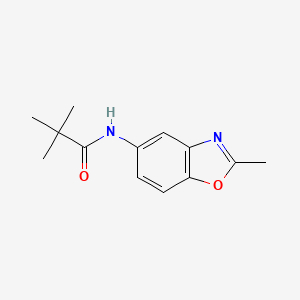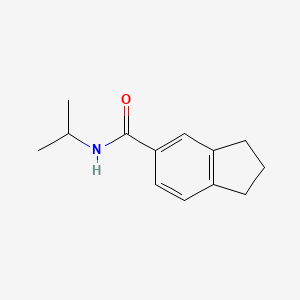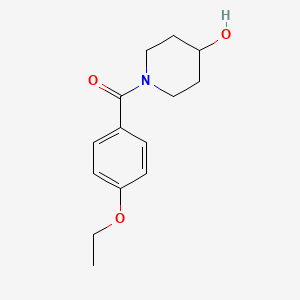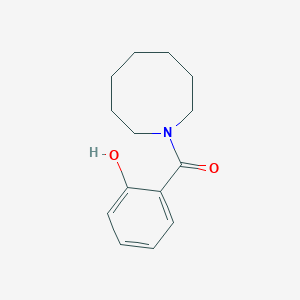![molecular formula C17H24N2O2 B7474796 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one, also known as Dibenzoylmethane (DBM), is a natural compound found in plants such as turmeric and is widely used in scientific research due to its various biochemical and physiological effects. DBM has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
DBM exerts its effects through various mechanisms, including inhibition of pro-inflammatory cytokines, modulation of cell signaling pathways, and regulation of gene expression. In cancer cells, DBM has been found to induce apoptosis (programmed cell death) and inhibit tumor growth through regulation of cell cycle progression.
Biochemical and Physiological Effects:
DBM has been shown to possess various biochemical and physiological effects, including antioxidant properties, regulation of lipid metabolism, and modulation of the immune system. It has also been found to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
DBM has several advantages for use in scientific research, including its low toxicity and high solubility in various solvents. However, its stability and purity can be affected by factors such as temperature, light, and pH, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on DBM. These include further investigation of its anti-inflammatory, anti-cancer, and neuroprotective properties, as well as exploration of its potential use in other disease states. Additionally, research may focus on improving the stability and purity of DBM, as well as developing novel synthetic methods for its production.
Synthesis Methods
DBM can be synthesized using a variety of methods, including condensation of benzoyl chloride and piperazine, or through the reaction of dibenzoylmethane and methyl propionate. The purity and yield of DBM can be improved through recrystallization, column chromatography, or other purification techniques.
Scientific Research Applications
DBM has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory properties, which make it a potential treatment for chronic inflammation-related diseases such as arthritis and inflammatory bowel disease. Additionally, DBM has been found to have anti-cancer properties, particularly in breast and prostate cancer cells. It has also been studied for its neuroprotective effects, showing potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-7-9-19(10-8-18)17(21)15-6-5-13(3)14(4)11-15/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWOZWNVUGVMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)



